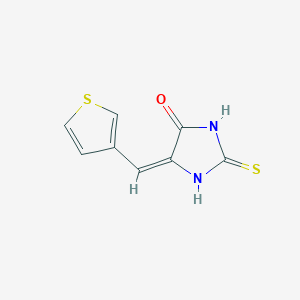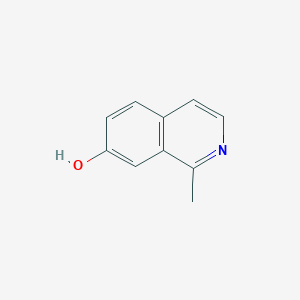
1-Methylisoquinolin-7-ol
説明
1-Methylisoquinolin-7-ol is a chemical compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Traditional methods for synthesizing isoquinoline derivatives often involve strong acids or bases as catalysts . More environmentally friendly routes for the synthesis of isoquinoline derivatives have been proposed, such as the use of 2-ethynylbenzaldehyde and its related substituted alkynylbenzaldehyde as raw materials .Molecular Structure Analysis
The molecular structure of 1-Methylisoquinolin-7-ol consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 159.18 g/mol.科学的研究の応用
Synthesis and Chemical Properties
1-Methylisoquinolin-7-ol, a derivative of isoquinoline, has been the subject of various research studies due to its unique chemical properties and potential applications. In the realm of organic chemistry, novel methods for the synthesis of highly substituted isoquinolines, including 1-Methylisoquinolin-7-ol, have been developed. For instance, a study demonstrated an alternative method to direct methylation of metalated isoquinolines through aminomethylation/hydrogenolysis, showcasing a novel synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer, Felber, & Bracher, 2018). This method provides an efficient route to synthesize this compound, highlighting its importance in the synthesis of natural products and drug development.
Applications in Corrosion Inhibition
In materials science, 1-Methylisoquinolin-7-ol has been investigated for its role as a corrosion inhibitor. A study demonstrated its efficacy in preventing the corrosion of mild steel in hydrochloric acid media. The effectiveness of this compound as a corrosion inhibitor increases with concentration, indicating its potential application in protecting metals from corrosion (Al-Uqaily, 2015).
Anticancer and Antiviral Potential
Research has also explored the bioactive potential of isoquinoline derivatives. Two new isoquinoline alkaloids isolated from Thalictrum glandulosissimum showed weak anti-tobacco mosaic virus (anti-TMV) activity, indicating their potential in antiviral applications (Hu et al., 2020). Additionally, the synthesis and evaluation of aminoquinones structurally related to marine isoquinolinequinones for their cytotoxic activity suggest a possible application in cancer therapy. Some derivatives exhibited significant antitumor activity against various human cancer cell lines, highlighting the therapeutic potential of 1-Methylisoquinolin-7-ol derivatives in oncology (Delgado et al., 2012).
Neuroprotective Effects
The compound has been implicated in neuroscientific research, particularly in studies exploring neuroprotection. An analytical model studying the interaction between a structurally similar molecule and a two-mode field revealed insights into potential applications in diagnosing human cancer cells, tissues, and tumors, suggesting the broader relevance of isoquinoline derivatives in medical diagnostics and treatment strategies (Alireza et al., 2019).
Safety And Hazards
The safety data sheet for isoquinoline, a related compound, indicates that it is harmful if swallowed, fatal in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
特性
IUPAC Name |
1-methylisoquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-10-6-9(12)3-2-8(10)4-5-11-7/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXPQUHLPGOINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylisoquinolin-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




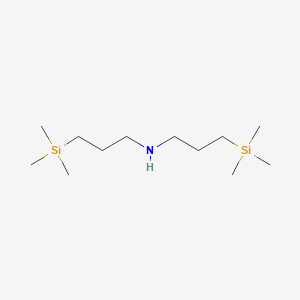
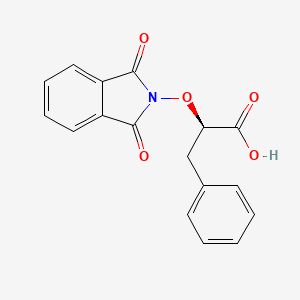
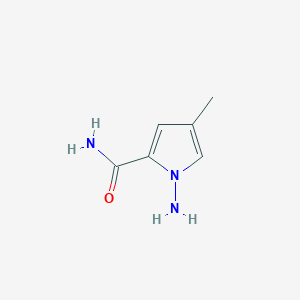
![5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B3123637.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)
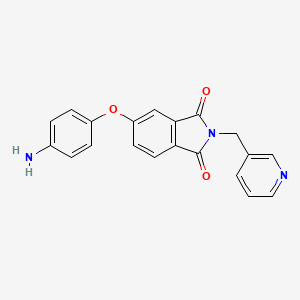
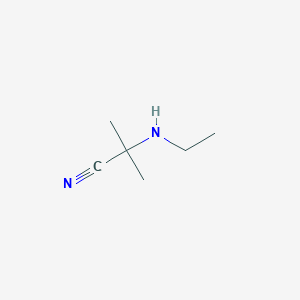
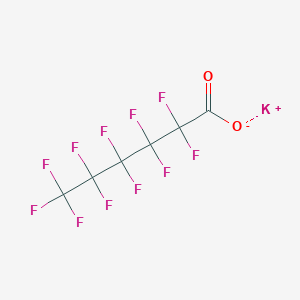
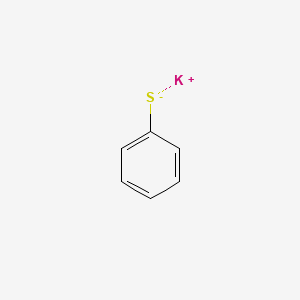
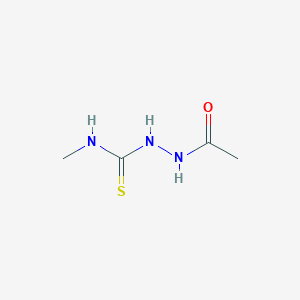
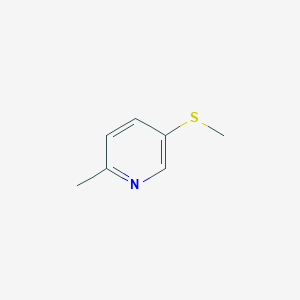
![4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3123704.png)
